(S)-2-Cyclohexylpyrrolidine
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Overview
Description
(S)-2-Cyclohexylpyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Cyclohexylpyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the asymmetric hydrogenation of 2-cyclohexyl-2,5-dihydropyrrole using chiral catalysts. This reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Cyclohexylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(S)-2-Cyclohexylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Cyclohexylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl group provides steric hindrance, influencing the binding affinity and selectivity of the compound. The pyrrolidine ring can participate in hydrogen bonding and other non-covalent interactions, modulating the compound’s biological activity.
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the cyclohexyl group.
Cyclohexylamine: Lacks the pyrrolidine ring but contains the cyclohexyl group.
Proline: A naturally occurring amino acid with a pyrrolidine ring.
Uniqueness: (S)-2-Cyclohexylpyrrolidine is unique due to the combination of the cyclohexyl group and the pyrrolidine ring, which imparts distinct steric and electronic properties. This combination enhances its utility in asymmetric synthesis and as a chiral ligand in catalysis.
Properties
Molecular Formula |
C10H19N |
---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
(2S)-2-cyclohexylpyrrolidine |
InChI |
InChI=1S/C10H19N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h9-11H,1-8H2/t10-/m0/s1 |
InChI Key |
KRDXTHSSNCTAGY-JTQLQIEISA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2CCCN2 |
Canonical SMILES |
C1CCC(CC1)C2CCCN2 |
Origin of Product |
United States |
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